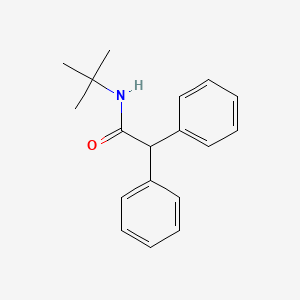

N-tert-butyl-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-tert-butyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |

InChI Key |

XNAGMTVVJBQTBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Spectroscopic Characterization of N Tert Butyl 2,2 Diphenylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of N-tert-butyl-2,2-diphenylacetamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the tert-butyl protons, the methine proton, the amide proton, and the aromatic protons of the two phenyl rings.

The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm . This is due to the shielding effect of the electron-donating alkyl group and the absence of adjacent protons for coupling.

The single methine proton (CH) , situated between the two phenyl rings, is expected to produce a singlet at approximately δ 5.0-5.5 ppm . Its chemical shift is influenced by the deshielding effects of the adjacent carbonyl group and the two aromatic rings.

The amide proton (NH) is anticipated to show a broad singlet in the region of δ 5.5-6.5 ppm . The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

The ten protons of the two phenyl groups are expected to resonate in the aromatic region of the spectrum, typically between δ 7.2-7.5 ppm . Due to the free rotation of the phenyl rings, the protons may appear as a complex multiplet.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 10H | Ar-H |

| ~5.5-6.5 | br s | 1H | NH |

| ~5.0-5.5 | s | 1H | Ph₂CH |

| ~1.3-1.5 | s | 9H | C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the two phenyl rings, the methine carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

The carbonyl carbon (C=O) is expected to be the most downfield signal, appearing around δ 170-175 ppm due to the strong deshielding effect of the double-bonded oxygen atom.

The carbons of the two phenyl rings will appear in the aromatic region, typically between δ 125-145 ppm . The ipso-carbons (the carbons directly attached to the methine group) are expected around δ 140-145 ppm, while the ortho, meta, and para carbons will resonate at slightly different chemical shifts, leading to a group of signals in this region.

The methine carbon (Ph₂CH) is anticipated to have a chemical shift in the range of δ 55-65 ppm .

The quaternary carbon of the tert-butyl group is expected to appear around δ 50-55 ppm .

The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, typically at δ 28-30 ppm .

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O |

| ~125-145 | Ar-C |

| ~55-65 | Ph₂CH |

| ~50-55 | C (CH₃)₃ |

| ~28-30 | C(C H₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY experiment would show correlations between coupled protons. For this compound, this would primarily confirm the coupling within the aromatic spin systems of the phenyl rings, if resolved.

An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the methine proton and carbon, and the tert-butyl protons and carbons.

Vibrational Spectroscopy (FTIR and Raman) Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Signatures

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp to moderately broad band around 3300-3400 cm⁻¹ .

The C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic groups (methine and tert-butyl) will appear just below 3000 cm⁻¹.

The most intense band in the spectrum is expected to be the C=O stretching vibration of the amide group (Amide I band), which typically appears in the range of 1630-1680 cm⁻¹ .

The N-H bending vibration (Amide II band) is expected to be found around 1510-1570 cm⁻¹ .

The C=C stretching vibrations of the aromatic rings will give rise to several bands in the region of 1450-1600 cm⁻¹ .

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1630-1680 | Strong | C=O Stretch (Amide I) |

| ~1510-1570 | Medium-Strong | N-H Bend (Amide II) |

| ~1450-1600 | Medium-Weak | Aromatic C=C Stretch |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar bonds often produce strong Raman signals.

The aromatic C=C stretching vibrations are expected to be prominent in the Raman spectrum, appearing as strong bands in the 1580-1620 cm⁻¹ region.

The symmetric stretching of the C-C bonds of the phenyl rings, often referred to as the "ring breathing" mode, should give a strong and sharp signal around 1000 cm⁻¹ .

The C-H stretching vibrations of both the aromatic and aliphatic groups will also be visible in the Raman spectrum.

The C=O stretching vibration will also be present but may be weaker than in the IR spectrum.

Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3070 | Strong | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1580-1620 | Strong | Aromatic C=C Stretch |

| ~1000 | Strong, Sharp | Aromatic Ring Breathing |

Note: Predicted values are based on typical Raman shifts for similar functional groups.

Correlation of Experimental and Calculated Vibrational Frequencies

The vibrational spectrum of this compound offers significant insights into its molecular structure. By correlating experimentally observed infrared (IR) and Raman frequencies with theoretical calculations, typically performed using Density Functional Theory (DFT) methods, a detailed assignment of vibrational modes can be achieved.

The vibrational modes of this molecule can be categorized based on the functional groups present: the diphenylmethyl group, the amide linkage, and the tert-butyl group.

Expected Vibrational Frequencies and Assignments:

Aromatic C-H Stretching: The phenyl groups are expected to show multiple weak to medium bands in the 3100-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methine (CH) group and the tert-butyl group would appear in the 3000-2850 cm⁻¹ range. The methine C-H stretch is anticipated at a lower frequency compared to the aromatic C-H stretches.

Amide A and B Bands: The N-H stretching vibration (Amide A) of the secondary amide is expected as a distinct band around 3300 cm⁻¹. The Amide B band, an overtone of the Amide II vibration, is generally weaker and appears near 3100 cm⁻¹.

Amide I and II Bands: The Amide I band, primarily due to C=O stretching, is one of the most intense and characteristic absorptions in the IR spectrum, expected in the range of 1680-1630 cm⁻¹. The Amide II band, a mix of N-H in-plane bending and C-N stretching, is anticipated between 1570-1515 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Tert-butyl Group Vibrations: The characteristic umbrella-like bending of the C-H bonds in the tert-butyl group is expected to produce a strong band around 1365 cm⁻¹, with another band for asymmetric bending near 1390 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amide group is expected to appear in the 1260-1180 cm⁻¹ range.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the phenyl rings are characteristic of the substitution pattern and are expected in the 800-690 cm⁻¹ region.

A hypothetical correlation between experimental and calculated vibrational frequencies is presented in the table below. Such a correlation is crucial for the unambiguous assignment of the observed spectral bands.

| Predicted Experimental Frequency (cm⁻¹) | **Predicted Calculated Frequency (cm⁻¹) ** | Vibrational Assignment |

| ~3320 | ~3325 | N-H Stretching (Amide A) |

| ~3060 | ~3065 | Aromatic C-H Stretching |

| ~2970 | ~2975 | Asymmetric CH₃ Stretching (tert-butyl) |

| ~2930 | ~2935 | Methine C-H Stretching |

| ~1650 | ~1655 | C=O Stretching (Amide I) |

| ~1540 | ~1545 | N-H Bending + C-N Stretching (Amide II) |

| ~1495 | ~1500 | Aromatic C=C Stretching |

| ~1365 | ~1370 | Symmetric CH₃ Bending (tert-butyl) |

| ~740 | ~745 | Aromatic C-H Out-of-Plane Bending |

| ~700 | ~705 | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to deduce the structure of a compound through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₈H₂₁NO, the expected molecular weight is approximately 267.37 g/mol .

Molecular Ion and Key Fragmentation Pathways:

Molecular Ion (M⁺˙): The mass spectrum is expected to show a molecular ion peak at m/z 267.

Loss of a tert-butyl Group: A common fragmentation pathway for N-tert-butyl amides is the cleavage of the N-C(CH₃)₃ bond, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would result in a fragment ion at m/z 210.

Loss of a Methyl Radical: The tert-butyl group can also lose a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a fragment at m/z 252. This is a characteristic fragmentation for tert-butyl containing compounds.

Formation of the Diphenylmethyl Cation: A very prominent peak in the mass spectrum is expected at m/z 167, corresponding to the stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺). This ion is formed by the cleavage of the bond between the carbonyl carbon and the diphenylmethyl carbon.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, followed by the elimination of isobutylene (B52900) (C₄H₈, 56 Da).

A summary of the predicted significant mass spectral fragments is provided in the table below.

| m/z Value | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 267 | [C₁₈H₂₁NO]⁺˙ | Molecular Ion |

| 252 | [C₁₇H₁₈NO]⁺ | [M - CH₃]⁺ |

| 210 | [C₁₄H₁₂NO]⁺ | [M - C₄H₉]⁺ |

| 167 | [C₁₃H₁₁]⁺ | [(C₆H₅)₂CH]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 57 | [C₄H₉]⁺ | tert-butyl Cation |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Properties

The electronic absorption properties of this compound are primarily determined by the chromophores present in the molecule, namely the two phenyl rings and the amide group. UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states.

Expected Electronic Transitions:

π → π* Transitions: The phenyl rings are the principal chromophores and will exhibit strong absorptions due to π → π* transitions. These are typically observed in two regions: a strong band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. The presence of two phenyl groups attached to the same carbon atom may lead to some interaction and a slight shift in the absorption maxima compared to monosubstituted benzenes.

n → π* Transitions: The amide group contains a carbonyl group with non-bonding electrons (n electrons) on the oxygen atom. This allows for a weak n → π* transition, which is expected to appear as a shoulder or a weak band at a longer wavelength than the main π → π* transitions, typically in the region of 220-240 nm.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. For instance, polar solvents can cause a hypsochromic (blue) shift of n → π* transitions and a slight bathochromic (red) shift of π → π* transitions.

A table summarizing the predicted UV-Vis absorption data is presented below.

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~265 | Low to Medium | π → π* (B-band) | Phenyl rings |

| ~220-240 | Low | n → π | Amide carbonyl |

| ~210 | High | π → π (E2-band) | Phenyl rings |

Detailed Crystallographic Analysis and Solid State Structural Insights of N Tert Butyl 2,2 Diphenylacetamide

Single-Crystal X-ray Diffraction Studies

The conformation of N-tert-butyl-2,2-diphenylacetamide is largely defined by the orientation of its constituent groups. The two phenyl rings attached to the same carbon atom adopt a non-planar arrangement. In the related 2,2-diphenylacetamide, the dihedral angles between the mean planes of the two benzene (B151609) rings are significant, measuring 84.6 (7)° and 85.0 (6)° in the two independent molecules of the asymmetric unit. nih.gov This twisted conformation is a common feature for diphenylmethyl groups, minimizing steric hindrance between the aromatic rings.

The tert-butyl group, being sterically demanding, will influence the conformation around the amide bond. The substituent at the C24 atom is located in the −sc position relative to the N3—C16 bond [C32—C24—N3—C16 = −78.1 (3)°] and the C32—O6 carbonyl group is slightly non-coplanar to the N3—C24 bond [O6—C32—C24—N3 = −27.8 (3)°] in a related structure. nih.gov Similarly, the tert-butyl substituent in this compound is expected to adopt an anti-periplanar position relative to the C-C bond of the acetamide (B32628) backbone to minimize steric clash. nih.gov

Table 1: Selected Dihedral Angles for the Related 2,2-Diphenylacetamide

| Dihedral Angle | Value (°) |

|---|---|

| Benzene Ring 1 vs. Benzene Ring 2 (Molecule A) | 84.6 (7) |

| Benzene Ring 1 vs. Benzene Ring 2 (Molecule B) | 85.0 (6) |

Data sourced from a study on 2,2-diphenylacetamide. nih.gov

The interatomic bond lengths and angles within the diphenylacetamide core are expected to be consistent with standard values for sp² and sp³ hybridized carbon atoms, as well as amide functionalities. In 2,2-diphenylacetamide, the bond lengths and angles are within the expected ranges, reflecting a stable molecular geometry. nih.gov The introduction of the tert-butyl group is unlikely to cause significant deviations in the bond parameters of the diphenylacetamide fragment. The C-N bond of the amide group and the C-C bonds within the phenyl rings and the tert-butyl group will exhibit typical lengths.

Table 2: Crystal and Data Collection Parameters for 2,2-Diphenylacetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1687 (3) |

| b (Å) | 28.5511 (13) |

| c (Å) | 7.8006 (4) |

| β (°) | 98.152 (5) |

| Volume (ų) | 1139.52 (10) |

| Z | 4 |

Data from a study on 2,2-diphenylacetamide, which serves as a proxy for the core structure. nih.gov

The presence of an amide group in this compound allows for the formation of intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the crystal structure of 2,2-diphenylacetamide, N-H···O hydrogen bonds are a dominant feature, leading to the formation of R²₂(8) ring motifs. nih.gov These interactions, along with weaker C-H···O hydrogen bonds, create zigzag chains that propagate parallel to the a-axis. nih.gov

For this compound, similar N-H···O hydrogen bonding is expected to be a key element in its solid-state assembly. However, the bulky tert-butyl group may introduce steric hindrance that could modify the specific hydrogen-bonding motifs observed in the parent compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It provides information on the phase purity, crystal lattice parameters, and can be used to identify different polymorphic forms of a compound. A PXRD pattern is a fingerprint of a crystalline solid, with diffraction peaks at specific 2θ angles corresponding to the spacing between lattice planes (d-spacing).

While a specific PXRD pattern for this compound is not available in the public domain, a typical analysis would involve comparing the experimental diffractogram with a pattern simulated from single-crystal X-ray diffraction data. researchgate.net This comparison would confirm that the bulk material has the same crystal structure as the single crystal analyzed. Any additional peaks in the experimental pattern would suggest the presence of impurities or a different crystalline phase.

Chemical Reactivity, Transformation, and Mechanistic Studies of N Tert Butyl 2,2 Diphenylacetamide

Amide Bond Reactivity and Derivatization Pathways

The amide bond in N-tert-butyl-2,2-diphenylacetamide, while generally robust due to resonance stabilization, can undergo specific transformations. The steric hindrance imposed by the tert-butyl and diphenylmethyl groups significantly influences its reactivity, often requiring tailored conditions to achieve desired derivatizations.

One key area of reactivity involves the N-tert-butoxycarbonylation of the amide. This process, often a prerequisite for subsequent cross-coupling reactions, involves the introduction of a Boc group onto the amide nitrogen. For instance, the reaction of an N-substituted amide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) can yield the corresponding N-Boc protected amide. nsf.gov This derivatization is crucial as it can activate the N-C(O) bond towards cleavage. nsf.gov

The amide bond can also be subject to cleavage under specific catalytic conditions. For example, a two-step process has been developed for the transformation of primary amides to esters. researchgate.net This involves the introduction of a directing group, such as tert-butyl nicotinate, onto the amide, followed by a zinc-catalyzed alcoholysis. researchgate.net While not directly involving this compound, this illustrates a general strategy for amide bond cleavage that could potentially be adapted.

Furthermore, reagents like tert-butyl nitrite (B80452) (TBN) have been shown to mediate various transformations of amides. nih.gov TBN can be used for the synthesis of N-nitrosoamides from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids. nih.gov These reactions highlight the potential for the amide nitrogen in this compound to participate in nitrosation and subsequent transformations under specific conditions.

Reactivity at the α-Carbon Position (2,2-Diphenyl Moiety)

The α-carbon of this compound, bearing two phenyl groups, is a site of significant chemical interest. The presence of these aromatic rings influences the acidity of the α-proton and provides a handle for various synthetic manipulations.

While direct deprotonation of the α-carbon in this compound itself is not extensively documented in the provided context, related structures offer insights. For instance, in the context of nitrone chemistry, the electronic nature of the carbon adjacent to the functional group plays a crucial role in its reactivity towards nucleophiles. nih.gov This suggests that the diphenylmethyl moiety in this compound could influence reactions at the carbonyl carbon through electronic effects.

Electrochemical Properties and Redox Behavior of Diphenylacetamides

The electrochemical properties of diphenylacetamides are of interest due to the presence of redox-active moieties. The diphenylmethyl group, in particular, can be susceptible to oxidation. The redox behavior of related aromatic polyamides containing triphenylamine (B166846) units has been studied, revealing reversible electrochemical oxidation processes. researchgate.net These processes are accompanied by distinct color changes, a property known as electrochromism. researchgate.net

Cyclic voltammetry is a key technique used to investigate the electrochemical properties of such compounds. nih.govresearchgate.net Studies on α-phenyl-N-tert-butyl nitrones, which share the N-tert-butyl group, have shown that substituent effects can have a more pronounced impact on oxidation than on reduction potentials. nih.gov This suggests that the electronic nature of the diphenylmethyl group in this compound would significantly influence its redox behavior. The presence of multiple phenyl groups could lead to complex redox chemistry, potentially involving the formation of radical cations or other oxidized species.

Table 1: Electrochemical Data for Related Polyamides

| Polymer | Oxidation Potentials (V vs. Ag/AgCl) | Reduction Potentials (V vs. Ag/AgCl) |

| P(TTPA-co-DIT) | Two well-defined redox peaks | Not specified |

| P(TTPA-co-BDTA) | Two well-defined redox peaks | Not specified |

This table is illustrative and based on data for related aromatic polyamides. Specific data for this compound is not available in the provided context.

Investigation of Cleavage and Fragmentation Mechanisms

The cleavage and fragmentation of this compound can occur at several bonds, with the specific pathway often depending on the conditions (e.g., thermal, mass spectrometric). The bulky tert-butyl group and the diphenylmethyl moiety play significant roles in these processes.

One potential cleavage pathway involves the N-C(O) bond. The activation of this bond is a key step in many cross-coupling reactions of amides. nsf.gov Ground-state destabilization of the amide through N-substitution can facilitate metal insertion into the N-C(O) moiety. nsf.gov

Another important fragmentation process is the cleavage of the bond between the nitrogen and the tert-butyl group. The tert-butyl group is known to be a source of the tert-butyl cation under certain conditions. In the context of N,N'-di-tert-butylcarbodiimide, reductive cleavage leads to the formation of the tert-butylcyanamide (B2729067) anion. nih.gov This demonstrates the lability of the N-tert-butyl bond under reductive conditions.

Computational studies on the thermal decomposition of N-substituted diacetamides have proposed mechanisms involving cyclic transition states. nih.gov For example, a six-membered transition state has been suggested for the pyrolysis of N-(4-nitrophenyl) diacetamide. nih.gov While a different system, this highlights the potential for intramolecular rearrangements and eliminations in the gas-phase decomposition of amides.

Catalytic Conversions and Transformations Facilitated by this compound Scaffolds

While this compound itself is not typically the catalyst, scaffolds containing this or similar motifs can be employed in catalysis. The bulky and structurally defined nature of the this compound framework can be advantageous in designing ligands for transition metal catalysts or as part of organocatalytic systems.

For example, peptidyl guanidine (B92328) catalysts incorporating a difluoroacetamide moiety have been used in atroposelective synthesis. nih.gov The steric and electronic properties of the substituents on the amide play a crucial role in catalyst activity and selectivity. nih.gov Although not a direct example, this illustrates how amide-containing scaffolds can be tuned for specific catalytic applications.

Furthermore, bioorthogonal catalysis utilizes catalyst scaffolds to perform chemical transformations within living systems. nih.gov These scaffolds can protect transition metal catalysts from degradation and create a favorable microenvironment for reactions. nih.gov The structural features of this compound could potentially be incorporated into such scaffolds.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational methods.

Experimental Approaches:

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy are essential for characterizing reactants, intermediates, and products, providing insights into bond formations and cleavages. nih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help to determine the rate law and provide information about the transition state. nih.gov

Cyclic Voltammetry: As mentioned earlier, this technique is crucial for probing the electrochemical properties and redox-initiated reaction mechanisms. nih.gov

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. nih.govrsc.org For instance, computational studies have been used to elucidate the mechanism of the thermal decomposition of N-substituted diacetamides, exploring different possible transition states. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and orbital interactions within a molecule, helping to understand electronic effects on reactivity. nih.gov

By combining these approaches, a comprehensive picture of the reaction mechanisms can be developed. For example, in the study of α-phenyl-N-tert-butyl nitrones, both experimental (cyclic voltammetry, EPR spectroscopy) and computational (DFT) methods were used to rationalize the reactivity of these compounds with free radicals. nih.gov Similarly, computational studies have been instrumental in understanding the mechanism of pyrrolidinedione synthesis, which involves multiple steps including Michael addition and cyclization. rsc.org

Advanced Computational and Theoretical Chemistry Studies of N Tert Butyl 2,2 Diphenylacetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-tert-butyl-2,2-diphenylacetamide, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, would be used to determine its most stable three-dimensional structure.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimized geometry provides crucial information about the molecule's structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | Data not available |

| C-N (amide) | Data not available | |

| N-C (tert-butyl) | Data not available | |

| C-C (diphenyl) | Data not available | |

| Bond Angle | O=C-N | Data not available |

| C-N-C | Data not available | |

| Dihedral Angle | Phenyl-C-C-Phenyl | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the electronic parameters that would be calculated. Specific values for the target compound are not available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values, when compared with experimental spectra, can confirm the molecular structure and assist in the assignment of signals.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching, bending, and torsional motions of its atoms. Theoretical calculations can predict the infrared (IR) and Raman active vibrational frequencies. These calculated frequencies are often scaled to correct for approximations in the computational method and can be compared with experimental IR and Raman spectra to identify characteristic functional groups and confirm the optimized structure.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Vibrational (IR) | C=O stretch | Data not available |

| N-H stretch | Data not available | |

| C-H (aromatic) | Data not available | |

| NMR | ¹H (tert-butyl) | Data not available |

| ¹³C (carbonyl) | Data not available | |

| ¹³C (phenyl) | Data not available |

This table illustrates the kind of spectroscopic data that would be generated. No specific computational results for this compound have been published.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations provide a static, lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility, showing how the phenyl rings and the tert-butyl group rotate and move in relation to each other.

Furthermore, by simulating a system with multiple molecules, MD can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the properties of the compound in a condensed phase.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the calculated electronic structure, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Related to the HOMO-LUMO gap, these descriptors indicate the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in developing quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure with its chemical reactivity.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table presents the quantum chemical descriptors that would be calculated. Specific values for the target molecule are not found in the literature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules.

Exploration of Molecular Interactions and Select Biological Activities of N Tert Butyl 2,2 Diphenylacetamide Derivatives Mechanistic Focus

Molecular Recognition and Binding Studies in in vitro Models

The ability of a compound to selectively recognize and bind to a biological target is fundamental to its mechanism of action. In vitro binding assays are crucial for determining the affinity and specificity of these interactions. For diphenylacetamide derivatives, studies have revealed high-affinity binding to specific receptors.

For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs were synthesized and evaluated for their binding affinity to sigma receptors. The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high and selective affinity for the sigma-1 (σ1) receptor, with a binding affinity (Ki) of 3.90 nM, compared to a much lower affinity for the sigma-2 (σ2) receptor (Ki = 240 nM). nih.gov This highlights the capacity of the phenylacetamide scaffold to be tailored for specific molecular recognition.

Generally, in vitro binding studies are essential for the initial characterization of a compound's biological potential and for guiding further drug development. nih.gov These assays can be conducted using various techniques, including radioligand binding assays, to determine key parameters such as the equilibrium dissociation constant (Kd), which is a measure of a ligand's binding affinity for a receptor.

Enzymatic Interaction Investigations in Cell-Free Systems

Cell-free systems provide a controlled environment to investigate the direct interactions between a compound and a specific enzyme, elucidating mechanisms of inhibition or activation. nih.govfrontiersin.orgmdpi.com Research on compounds structurally similar to N-tert-butyl-2,2-diphenylacetamide indicates that the diphenylacetamide moiety can be a pharmacophore for enzyme inhibition.

A study on 2-chloro-N,N-diphenylacetamide derivatives demonstrated their potential to interact with and inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. orientjchem.org Molecular docking studies suggested that these derivatives could bind to the active sites of both COX-1 and COX-2 enzymes. orientjchem.org In another example, N-alkylated 5,5-diphenylhydantoin derivatives, which share the diphenyl structural element, were found to have a strong binding affinity for cholesterol oxidase in molecular docking studies. One derivative, in particular, showed a high binding affinity of -10.97 kcal/mol. nih.gov These findings suggest that the diphenylacetamide scaffold is a promising starting point for the design of novel enzyme inhibitors.

Receptor Binding Affinity Characterization using in vitro Assays

The characterization of a compound's binding affinity to specific receptors is a critical step in understanding its pharmacological profile. In vitro receptor binding assays provide quantitative data on the strength and selectivity of these interactions.

As mentioned previously, a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provided detailed characterization of their binding affinities for sigma receptors. nih.gov The unsubstituted analog was found to be highly selective for the σ1 receptor. Further investigation of substituted analogs revealed that the position of the substituent on the phenylacetamide aromatic ring significantly influenced binding affinity for both σ1 and σ2 receptors. Generally, 3-substituted compounds displayed higher affinity for both receptor subtypes compared to their 2- and 4-substituted counterparts. nih.gov The 2-fluoro-substituted analog, for example, exhibited the highest selectivity for the σ1 receptor, with a Ki of 3.56 nM for σ1 and 667 nM for σ2. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|

| 1 | Unsubstituted | 3.90 | 240 |

| 5 | 3-Chloro | 2.50 | 126 |

| 9 | 3-Fluoro | 3.25 | 240 |

| 11 | 2-Fluoro | 3.56 | 667 |

| 20 | 3-Nitro | 1.83 | 118 |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

Structure-Activity Relationship Analysis in Defined Biochemical Systems

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For diphenylacetamide derivatives, SAR studies have provided valuable insights into the structural features that govern their interactions with biological targets.

In the study of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, quantitative structure-activity relationship (QSAR) analyses were conducted. nih.gov These analyses revealed that halogen substitution on the aromatic ring generally led to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. Conversely, the introduction of electron-donating groups like hydroxyl, methoxy (B1213986), or amino groups resulted in weak or negligible affinity for σ2 receptors but a moderate affinity for σ1 receptors. nih.gov

Another study on 4-aryl-1-diphenylacetyl(thio)semicarbazides found that thiosemicarbazide (B42300) derivatives exhibited strong antinociceptive activity. nih.govmdpi.com The computational studies within this research supported the experimental findings, indicating that specific structural features are crucial for the observed biological effects. nih.govmdpi.com These studies underscore the importance of the diphenylacetyl moiety in the design of biologically active compounds and demonstrate how systematic structural modifications can fine-tune their pharmacological properties.

Antioxidant and Radical Scavenging Properties in Model Systems (in vitro and ex vivo)

There is currently a lack of readily available scientific literature on the antioxidant and radical scavenging properties of this compound and its direct derivatives. However, the evaluation of such properties is a common practice in the characterization of novel compounds, and various in vitro and ex vivo models are utilized for this purpose. nih.govnih.govnih.govresearchgate.net

Standard in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the measurement of lipid peroxidation inhibition. nih.govnih.gov For example, studies on salicylate (B1505791) and phthalimide (B116566) derivatives have demonstrated their potential as radical scavengers and inhibitors of lipid peroxidation. nih.govresearchgate.net While these compounds are not structurally diphenylacetamides, the methodologies used in their evaluation would be applicable to the assessment of this compound's antioxidant potential.

Antimicrobial and Antifungal Activity of Derivatives in Laboratory Models

The search for new antimicrobial and antifungal agents is a critical area of research. Derivatives of diphenylacetamide have shown promise in this regard. A study focused on the synthesis and evaluation of new diphenylamine (B1679370) derivatives, starting from 2-hydrazinyl-N,N-diphenylacetamide, revealed significant antimicrobial and antifungal activities. nih.govnih.gov

In this study, a series of 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives were synthesized and screened against various bacterial and fungal strains using the cup-plate method. nih.govnih.gov Several of these compounds exhibited noteworthy activity. For instance, the compounds designated as A1, A5, and A7 showed significant antimicrobial and antifungal effects. nih.gov The study concluded that compounds with electron-releasing groups, such as methoxy and methyl, tended to have more significant antibacterial activity, while those with chloro groups exhibited greater antifungal activity. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide Derivatives

| Compound | R-group on Benzylidene | Bacterial Strains with Significant Activity | Fungal Strains with Significant Activity |

|---|---|---|---|

| A1 | H | Bacillus pumilus, Bacillus subtilis, Escherichia coli | Rhizopus oryzae, Aspergillus niger |

| A5 | 3-methyl | Bacillus pumilus, Bacillus subtilis | Rhizopus oryzae, Aspergillus niger |

| A7 | 2-nitro | Bacillus pumilus, Escherichia coli | Rhizopus oryzae, Aspergillus niger |

Data is a summary of findings from a study on new diphenylamine derivatives. nih.govnih.gov

Applications in Advanced Materials Science and Catalysis

Role as a Key Synthetic Intermediate for Diversified Chemical Libraries

There is no specific information available in the searched scientific literature or chemical databases that details the use of N-tert-butyl-2,2-diphenylacetamide as a key synthetic intermediate for the generation of diversified chemical libraries. While its structure suggests potential for modification, no examples or methodologies for this purpose have been documented.

Function as a Ligand in Metal-Catalyzed Reactions

There is no available data to support the function of this compound as a ligand in metal-catalyzed reactions. Searches for its use in forming catalytically active metal complexes did not yield any relevant results.

Utility in Industrial Processes: Water Treatment and Paper Manufacturing

No patents or research articles were found that indicate the use of this compound in industrial applications such as water treatment or paper manufacturing.

Emerging Research Avenues and Interdisciplinary Perspectives

Synergistic Approaches Combining Experimental and Computational Methodologies

The confluence of experimental techniques and computational modeling offers a powerful paradigm for elucidating the nuanced properties of N-tert-butyl-2,2-diphenylacetamide. The significant steric hindrance within the molecule is likely to cause distortions from the typically planar amide bond, a phenomenon that can be comprehensively studied by integrating spectroscopic analysis with theoretical calculations. cdnsciencepub.comnih.gov

Experimental methods such as ¹H, ¹³C, ¹⁵N, and ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy can provide critical insights into the electronic environment and bonding within the molecule. acs.orgresearchgate.net Studies on other sterically hindered amides have shown that ¹⁷O and ¹⁵N NMR, in particular, serve as sensitive probes for the electrophilicity and the degree of conjugation in the amide bond. nih.govresearchgate.net These experimental data can be correlated with quantum chemical calculations, such as Density Functional Theory (DFT), to build a robust model of the molecule's structure and reactivity. rsc.org

Furthermore, single-crystal X-ray diffraction could determine the precise solid-state structure, quantifying bond angles, lengths, and the degree of twist in the amide bond. This experimental structure can then be used as a benchmark for computational models that explore conformational landscapes, vibrational frequencies (correlating with IR spectroscopy), and non-covalent interaction maps. mdpi.com Such a synergistic approach would provide a holistic understanding, linking molecular structure to observable properties, which is essential for predicting its behavior and designing future applications. nih.gov

Table 1: Proposed Integrated Experimental and Computational Workflow

| Technique | Objective for this compound | Anticipated Insights |

| Experimental | ||

| ¹H, ¹³C, ¹⁵N, ¹⁷O NMR | Characterize electronic structure and bond properties. researchgate.netnih.gov | Quantify amide bond distortion and electrophilicity. |

| Single-Crystal X-ray | Determine solid-state 3D structure. | Measure precise bond lengths and angles, revealing steric effects. |

| FT-IR Spectroscopy | Identify characteristic vibrational modes. nih.gov | Correlate bond strengths with computational frequency calculations. |

| Computational | ||

| Density Functional Theory | Model molecular geometry, energy, and electronic properties. rsc.org | Predict NMR chemical shifts, reaction pathways, and orbital energies. |

| Hirshfeld Surface Analysis | Visualize and quantify intermolecular interactions. mdpi.com | Understand packing forces and potential for self-assembly. |

| NCI Plotting | Map non-covalent interactions. mdpi.com | Identify key stabilizing and destabilizing intramolecular forces. |

Rational Design of Novel Derivatives with Tuned Molecular Properties

The this compound scaffold is a prime candidate for the rational design of new molecules with tailored functions. Amide-containing molecules are pivotal in medicinal chemistry, acting as everything from painkillers to anticonvulsants. wiley.com By systematically modifying the peripheral groups of the core structure, its physicochemical and biological properties can be fine-tuned.

For instance, research on other diphenylacetamide derivatives has led to the discovery of potent inhibitors for chemokine receptors like CXCR7, highlighting the therapeutic potential of this molecular class. nih.gov Similarly, derivatives of phenylacetamide have been explored as antidepressant agents. nih.gov

Key modifications to the this compound structure could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups could alter the molecule's electronic properties, solubility, and receptor-binding interactions.

Modification of the N-Alkyl Group: Replacing the tert-butyl group with other alkyl or aryl substituents could modulate steric hindrance, thereby influencing reactivity and conformational preferences. nih.gov

Computational docking studies could be employed to predict how these novel derivatives might interact with biological targets, guiding synthetic efforts toward compounds with enhanced activity or specificity. nih.govnih.gov This design-led approach accelerates the discovery of new chemical entities for various applications.

Table 2: Potential Derivatives and Their Tuned Properties

| Modification Site | Example Substituent | Potential Effect on Molecular Properties | Relevant Research Context |

| Phenyl Rings (para-position) | Methoxy (B1213986) (-OCH₃) | Increase electron density, alter hydrogen bonding capacity. | Antidepressant agent design. nih.gov |

| Phenyl Rings (para-position) | Halogen (e.g., -F, -Cl) | Modify lipophilicity and electronic profile. | Design of receptor antagonists. nih.gov |

| N-Alkyl Group | Cyclohexyl | Alter steric bulk and conformational flexibility. | Studying structure-activity relationships. wiley.com |

| α-Carbon | Hydroxyl (-OH) | Introduce hydrogen-bonding capability, increase polarity. | Bioactive compound synthesis. |

Potential for Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry, which explores the non-covalent assembly of molecules into ordered structures, is a promising field for this compound. acs.orgacs.org The amide functional group is a robust and directional hydrogen-bond donor and acceptor, which is a fundamental interaction for driving self-assembly. nih.govrsc.org

The significant steric hindrance from the tert-butyl and diphenylmethyl groups is expected to be a dominant factor in controlling how these molecules pack in the solid state or aggregate in solution. rsc.org Steric effects can dictate the formation of specific supramolecular architectures, such as dimers, linear chains, or more complex networks. rsc.org While strong N-H···O hydrogen bonds would likely form the primary backbone of an assembly, weaker interactions like C-H···π and π···π stacking involving the phenyl rings would provide additional stability and directionality. rsc.org

Investigating the self-assembly of this compound could reveal novel materials with interesting properties. The bulky nature of the molecule might frustrate typical packing arrangements, potentially leading to the formation of porous structures or unique liquid crystalline phases.

Integration with Green Chemistry Principles for Sustainable Chemical Processes

The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on stoichiometric coupling agents or the conversion of carboxylic acids to reactive acid chlorides, which generates significant chemical waste. ucl.ac.uk This has led the chemical community to identify amide bond formation as a top priority for the development of more sustainable methods. mdpi.comrsc.org

The synthesis of this compound offers an excellent platform to apply green chemistry principles. Instead of a conventional route using diphenylacetyl chloride, alternative catalytic methods could be explored. These include:

Direct Catalytic Amidation: Using catalysts like boric acid or reusable Brønsted acidic ionic liquids to directly couple diphenylacetic acid with tert-butylamine, with water as the only byproduct. acs.orgsemanticscholar.orgresearchgate.net

Enzymatic Synthesis: Employing enzymes, such as lipases, which can form amide bonds under mild, aqueous conditions with high specificity and minimal waste. nih.gov

Use of Greener Solvents: Replacing hazardous chlorinated solvents or dipolar aprotic solvents with more environmentally benign alternatives. ucl.ac.uk

Implementing these strategies would not only reduce the environmental impact but also improve the efficiency and safety of the synthesis. Comparing these routes using green chemistry metrics like atom economy and process mass intensity would provide a quantitative assessment of their sustainability. acs.org

Table 3: Comparison of Synthetic Routes for this compound

| Metric | Traditional Route (via Acid Chloride) | Potential Green Catalytic Route |

| Reagents | Diphenylacetic acid, thionyl chloride, tert-butylamine | Diphenylacetic acid, tert-butylamine, catalyst (e.g., boric acid) |

| Byproducts | SO₂, HCl, stoichiometric waste | Water |

| Atom Economy | Low | High |

| Solvents | Often chlorinated or other hazardous solvents. | Potentially solvent-free or green solvents. semanticscholar.org |

| Sustainability | Poor due to hazardous reagents and waste. | High due to catalysis and reduced waste. mdpi.comacs.org |

Role in Advanced Chemical Education and Research Training

The synthesis and characterization of this compound is an ideal subject for an advanced undergraduate organic chemistry laboratory project. acs.orgresearchgate.net Such an experiment would provide students with hands-on experience in multi-step synthesis, purification techniques, and modern spectroscopic analysis, mirroring a genuine research experience. researchgate.netacs.org

A potential laboratory module could involve:

Synthesis: Students could perform the amidation reaction, perhaps comparing a traditional method with a greener, catalytic alternative. acs.org

Purification: The crude product would be purified using techniques like recrystallization or column chromatography.

Characterization: The final product's identity and purity would be confirmed using NMR, IR, and mass spectrometry. nih.gov

Computational Analysis: Students could use computational software to build a 3D model of the molecule, predict its ¹H NMR spectrum, and compare the theoretical data with their experimental results.

This type of project-based learning helps students develop critical skills in experimental design, data interpretation, and troubleshooting, preparing them for future careers in research or industry. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-butyl-2,2-diphenylacetamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Use tert-butylamine and 2,2-diphenylacetyl chloride in a nucleophilic acyl substitution reaction under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Step 2 : Optimize stoichiometry (1:1 molar ratio) and add a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity using TLC and confirm via -NMR (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- Primary Tools : -NMR (for tert-butyl and aromatic protons), -NMR (amide carbonyl at ~165–170 ppm), and IR (amide C=O stretch at ~1650 cm) .

- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO: 289.36 g/mol) and GC/MS for volatile impurities .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its stability under acidic or oxidative conditions compared to analogs like diphenamid (N,N-dimethyl-2,2-diphenylacetamide)?

- Methodology :

- Experimental Design :

Expose the compound to 1M HCl (acidic hydrolysis) and HO/UV (oxidative stress).

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare with diphenamid controls .

- Key Insight : The tert-butyl group’s steric bulk reduces hydrolysis rates but may increase susceptibility to radical-mediated oxidation due to tertiary C-H bonds .

Q. What computational methods predict the binding affinity of this compound to acetylcholinesterase or other target enzymes?

- Methodology :

- Step 1 : Perform molecular docking (AutoDock Vina) using crystal structures of acetylcholinesterase (PDB ID: 4EY7).

- Step 2 : Validate with molecular dynamics simulations (GROMACS) to assess stability of the amide-enzyme interaction .

- Data Interpretation : Compare binding energies with diphenamid to evaluate the tert-butyl group’s role in hydrophobic interactions .

Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of deprotonated this compound?

- Methodology :

- Step 1 : Use electrospray ionization (ESI) in negative ion mode to generate [M–H].

- Step 2 : Apply collision-induced dissociation (CID) at 20–30 eV. Key fragments include m/z 272 (loss of NH-tert-butyl) and m/z 167 (diphenylacetyl anion) .

- Mechanistic Insight : Compare with N,2-diphenylacetamide derivatives to identify tert-butyl-specific fragmentation patterns .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Management : Collect organic waste in sealed containers labeled “halogen-free amides” for incineration by licensed facilities .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.